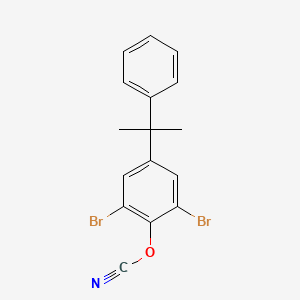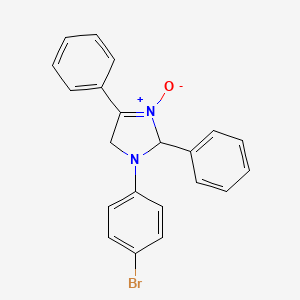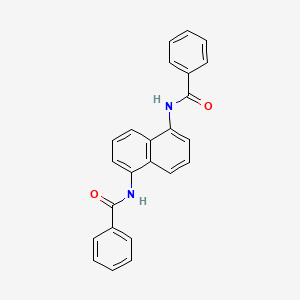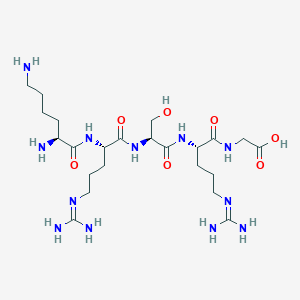
2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological and synthetic applications. The structure of this compound includes a benzoxazine ring fused with a methanol group and a methyl group at specific positions, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- can be achieved through various methods. One common approach involves the reaction of o-aminophenols with phenacyl bromides in the presence of a base such as potassium carbonate (K2CO3) in an ionic liquid medium. This method is efficient and environmentally friendly, allowing for high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly with acyl chlorides, can lead to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides and bases like triethylamine (TEA) are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoxazines and their derivatives, which can have different functional groups attached to the benzoxazine ring .
Aplicaciones Científicas De Investigación
2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being used .
Comparación Con Compuestos Similares
- 2-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness: 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- is unique due to the presence of both a methanol group and a methyl group, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications .
Propiedades
Número CAS |
176383-58-7 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c1-7-2-3-10-9(4-7)11-5-8(6-12)13-10/h2-4,8,11-12H,5-6H2,1H3 |
Clave InChI |
QKSDLDKFNQTYBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(CN2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)


![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)

![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)




![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)

![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)
